molecular formula C12H10F2N2O4 B1418963 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1191107-64-8

3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B1418963
CAS No.: 1191107-64-8
M. Wt: 284.22 g/mol
InChI Key: PPLJSQCUFDWYHM-UHFFFAOYSA-N
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Description

3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound with a molecular formula of C12H10F2N2O4 This compound is characterized by the presence of a difluorophenyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting 2,4-difluoroaniline with glyoxal in the presence of a base to form the imidazolidinone intermediate.

    Attachment of the Propanoic Acid Moiety: The imidazolidinone intermediate is then reacted with acrylonitrile under basic conditions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The imidazolidinone ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 3-(2,4-Difluorophenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid

Uniqueness

3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the presence of both the difluorophenyl group and the imidazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(2,4-difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O4/c13-6-1-3-9(7(14)5-6)16-11(19)8(15-12(16)20)2-4-10(17)18/h1,3,5,8H,2,4H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLJSQCUFDWYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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